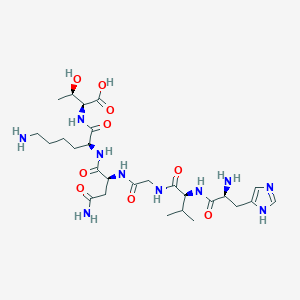
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is a peptide compound composed of six amino acids: histidine, valine, glycine, asparagine, lysine, and threonine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and threonine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways, influencing gene expression, or affecting protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-serine
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-alanine
- L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-glutamine
Uniqueness
L-Histidyl-L-valylglycyl-L-asparaginyl-L-lysyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of threonine, for example, can influence the peptide’s hydrophilicity and reactivity compared to similar compounds with different amino acids .
Eigenschaften
CAS-Nummer |
873656-31-6 |
|---|---|
Molekularformel |
C27H46N10O9 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H46N10O9/c1-13(2)21(36-23(41)16(29)8-15-10-31-12-33-15)26(44)32-11-20(40)34-18(9-19(30)39)25(43)35-17(6-4-5-7-28)24(42)37-22(14(3)38)27(45)46/h10,12-14,16-18,21-22,38H,4-9,11,28-29H2,1-3H3,(H2,30,39)(H,31,33)(H,32,44)(H,34,40)(H,35,43)(H,36,41)(H,37,42)(H,45,46)/t14-,16+,17+,18+,21+,22+/m1/s1 |
InChI-Schlüssel |
QYDCVLAYIHISTK-IRBQCDLESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
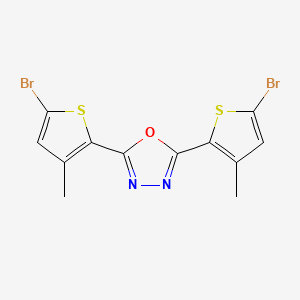
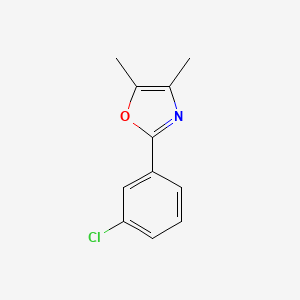
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
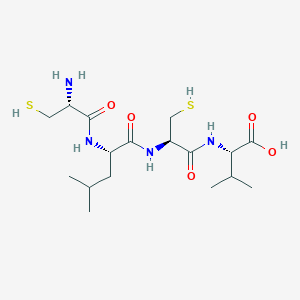
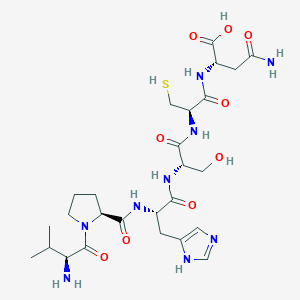
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
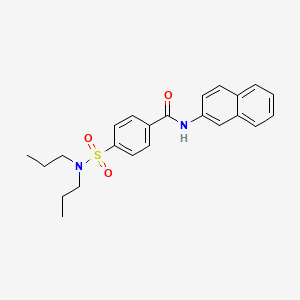
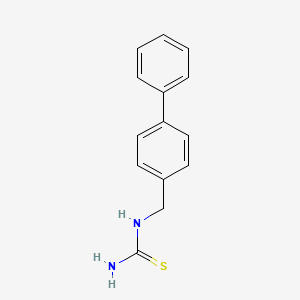
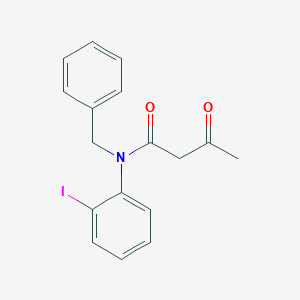
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
